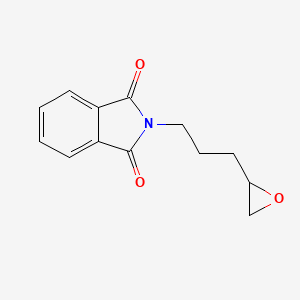

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione

Description

Structural Characterization and Nomenclature

The structural characterization of this compound reveals a molecular architecture that combines rigidity and flexibility in a purposeful manner. The compound's molecular formula C₁₃H₁₃NO₃ indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 231.25 grams per mole. This composition reflects the integration of the aromatic phthalimide system with the aliphatic oxirane-containing side chain.

The Simplified Molecular Input Line Entry System representation, commonly known as SMILES notation, for this compound is C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O, which provides a linear textual description of the molecular connectivity. This notation clearly demonstrates the structural relationship between the three-membered oxirane ring (C1C(O1)), the propyl connecting chain (CCC), and the bicyclic isoindoline-1,3-dione system. The International Chemical Identifier, or InChI, further elaborates this structure as InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2, providing additional stereochemical and connectivity information.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ | Complete atomic composition |

| Molecular Weight | 231.25 g/mol | Calculated molecular mass |

| InChI Key | DDJPULUYCYQIBS-UHFFFAOYSA-N | Unique structural identifier |

| SMILES | C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O | Linear structural notation |

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain containing the principal functional group serves as the parent structure. The isoindoline-1,3-dione system acts as the core scaffold, with the propyl chain bearing the oxirane substituent designated as the 2-position substituent on the nitrogen atom. Alternative naming conventions may refer to this compound using variations such as 2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione or N-(3-(oxiran-2-yl)propyl)phthalimide, all of which describe the same molecular entity.

The three-dimensional structure of the molecule exhibits conformational flexibility, particularly in the propyl linker region, which allows for various spatial arrangements between the rigid phthalimide ring system and the strained oxirane ring. This flexibility contributes to the compound's ability to interact with different molecular targets and participate in diverse chemical reactions. The oxirane ring, characterized by significant ring strain due to its three-membered structure, represents the most reactive site in the molecule, making it susceptible to nucleophilic attack under appropriate conditions.

Historical Context in Chemical Research

The development of this compound can be traced to the broader historical context of phthalimide chemistry, which has its roots in the pioneering work of Siegmund Gabriel in the late nineteenth century. Gabriel's synthesis, first described in 1887, established phthalimide as a masked form of ammonia that could be alkylated and subsequently deprotected to yield primary amines. This foundational work opened the door to an entire class of phthalimide derivatives, including those containing epoxide functionalities.

The historical significance of phthalimide derivatives extends beyond their role as synthetic intermediates. Throughout the twentieth century, researchers recognized the importance of these compounds in pharmaceutical applications, with notable examples including thalidomide and various other bioactive molecules. The integration of epoxide functionality into phthalimide structures represents a more recent development, driven by the need for bifunctional building blocks that could participate in multiple types of chemical transformations.

Patent literature from the early 2000s documents specific synthetic approaches to glycidyl phthalimide derivatives, including this compound. These patents describe innovative methods for preparing such compounds through reactions involving phthalimide salts with epihalohydrins, followed by cyclization reactions to form the desired oxirane rings. The development of these synthetic methodologies reflected growing industrial interest in epoxide-containing phthalimides as intermediates for specialty chemicals and pharmaceutical applications.

The evolution of synthetic methodology for preparing epoxide-containing phthalimides has been driven by the need for more efficient and selective processes. Early approaches often suffered from low yields and the formation of unwanted byproducts, leading researchers to explore alternative reaction conditions and catalytic systems. The development of one-pot synthetic procedures, where the formation of the phthalimide derivative and the cyclization to form the epoxide occur in a single reaction vessel, represents a significant advancement in the field.

Contemporary research interest in this compound has been fueled by its potential applications in materials science and medicinal chemistry. The compound's unique structural features make it an attractive building block for the synthesis of complex molecular architectures, particularly those requiring controlled ring-opening reactions or cascade transformations. This historical progression from simple phthalimide chemistry to sophisticated bifunctional molecules illustrates the continuous evolution of organic synthetic methodology.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups that enable diverse synthetic transformations and applications. The compound serves as a versatile building block that bridges two important areas of organic chemistry: the well-established Gabriel synthesis methodology for amine preparation and the rapidly expanding field of epoxide chemistry for complex molecule construction.

The oxirane ring in this compound exhibits remarkable reactivity due to the inherent ring strain associated with three-membered oxygen-containing rings. This strain, estimated at approximately 27 kilocalories per mole, makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions that can form new carbon-oxygen or carbon-nitrogen bonds. The regioselectivity of these ring-opening reactions can be controlled through the choice of nucleophile and reaction conditions, providing synthetic chemists with a powerful tool for stereoselective synthesis.

The isoindoline-1,3-dione moiety contributes additional synthetic utility through its role as a protected amine equivalent. Under appropriate hydrolytic conditions, typically involving hydrazine or other nucleophilic reagents, the phthalimide group can be removed to reveal a primary amine functionality. This deprotection strategy allows for the preparation of amino alcohols and related bifunctional molecules through sequential epoxide ring-opening and phthalimide deprotection reactions.

The compound's applications extend to the synthesis of polyether natural products and related structures through epoxide-opening cascade reactions. These transformations, which involve the sequential opening of multiple epoxide rings in a single operation, have proven particularly valuable in the total synthesis of complex natural products such as polyether ionophores. The ability of this compound to participate in such cascade processes makes it a valuable component in the synthetic toolkit for natural product synthesis.

Recent developments in phthalimide chemistry have highlighted the potential for metal-catalyzed functionalization of the aromatic ring system. These reactions, which can introduce various substituents onto the benzene ring of the isoindoline-1,3-dione moiety, provide additional opportunities for structural elaboration and property modification. The combination of epoxide reactivity with the potential for aromatic functionalization creates a remarkably versatile synthetic platform.

The compound's significance is further enhanced by its role as an intermediate in the preparation of bioactive molecules and pharmaceutical candidates. The ability to introduce both amino and hydroxyl functionalities through selective transformations of the epoxide and phthalimide groups makes it an attractive starting point for medicinal chemistry applications. Industrial applications include its use in the synthesis of surfactants, polymer additives, and specialty chemicals where the combination of hydrophilic and hydrophobic functionalities provides unique performance characteristics.

Properties

IUPAC Name |

2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJPULUYCYQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320901 | |

| Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93272-49-2 | |

| Record name | NSC366113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reaction with Epichlorohydrin

One of the most documented methods involves reacting potassium phthalimide with epichlorohydrin. The process is as follows:

- Reagents : Potassium phthalimide and epichlorohydrin.

- Conditions : The reaction is conducted at elevated temperatures (around 120 °C) for an extended period (24 hours).

- Procedure :

- Potassium phthalimide is suspended in epichlorohydrin and stirred.

- After completion, excess epichlorohydrin is removed under reduced pressure.

- The crude product is then treated with methanol to precipitate the desired compound.

This method typically yields a racemic mixture of the desired product, which can be further purified.

Method 2: Chlorohydrin Formation

Another approach involves the formation of a chlorohydrin intermediate:

- Reagents : 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is synthesized from the epoxide.

- Conditions : The reaction takes place at low temperatures (0–5 °C) using concentrated hydrochloric acid.

- Procedure :

- The epoxide is dissolved in chloroform and treated with hydrochloric acid dropwise.

- Following stirring and washing steps, the organic layer is dried and concentrated to yield the chlorohydrin.

This method allows for better control over stereochemistry and can lead to higher purity products.

Method 3: Improved Synthesis via Organic Bases

An improved synthesis method utilizes organic bases to facilitate cyclization:

- Reagents : Phthalimide or isoindole derivatives with (S)-epichlorohydrin.

- Conditions : Conducted in an organic solvent with a primary or secondary alkyl amine as a base.

- Procedure :

- The initial reaction forms (S)-1-chloro-3-phthalimido-2-propanol.

- This intermediate undergoes cyclization in the presence of an alkali metal alkoxide to yield the target compound.

This method has shown improved yields and selectivity compared to traditional approaches.

The following table summarizes key aspects of each preparation method:

| Method | Yield (%) | Reaction Time | Temperature (°C) | Comments |

|---|---|---|---|---|

| Reaction with Epichlorohydrin | ~60–75 | 24 hours | 120 | Simple procedure but racemic product |

| Chlorohydrin Formation | ~70 | 30 min | 0–5 | Higher purity; controlled stereochemistry |

| Improved Synthesis via Bases | ~80 | Varies | Ambient | Enhanced selectivity; more complex setup |

The preparation of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione can be approached through various synthetic routes, each offering distinct advantages regarding yield and purity. The choice of method may depend on specific application needs or available reagents. Future research may focus on optimizing these methods further or exploring alternative synthesis pathways to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Structural Overview

- Molecular Formula: C13H13NO3

- Molecular Weight: 233.25 g/mol

- CAS Number: 339435

The structure of this compound includes an isoindoline core fused with an oxirane (epoxide) group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with isoindoline structures exhibit significant anticancer activity. For instance, derivatives of isoindoline have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The presence of the oxirane moiety enhances the reactivity of the compound, allowing it to interact with biological macromolecules, potentially leading to novel therapeutic agents.

Enzyme Inhibition

The unique structure of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione allows for the design of selective enzyme inhibitors. Studies have shown that epoxide-containing compounds can effectively inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactive epoxide group can participate in various reactions, such as nucleophilic ring-opening and cycloaddition reactions, facilitating the synthesis of more complex heterocyclic compounds.

Material Science

In materials science, the incorporation of this compound into polymer matrices has been explored for developing new materials with enhanced mechanical properties and thermal stability. The reactive nature of the oxirane group allows for cross-linking reactions that can improve material performance.

Biochemical Applications

Biocompatibility Studies

The biocompatibility of this compound is being investigated for potential applications in drug delivery systems and biodegradable implants. Its structural properties may allow it to be integrated into biopolymer matrices, improving drug release profiles and reducing toxicity.

Environmental Applications

Biodegradable Materials

Research into biodegradable polymers has identified this compound as a candidate for developing environmentally friendly materials. Its structure supports degradation under physiological conditions, making it suitable for applications where environmental impact is a concern.

Case Study 1: Anticancer Activity

A study published in Archives of Pharmacal Research investigated the anticancer effects of isoindoline derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition mechanism of isoindoline derivatives against specific kinases showed that these compounds could effectively bind to the ATP-binding site, preventing phosphorylation events crucial for cancer cell survival.

Case Study 3: Material Development

In a study published in Materials Science and Engineering, researchers incorporated this compound into poly(lactic acid) matrices. The resulting composites demonstrated improved mechanical properties and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form new carbon-oxygen or carbon-nitrogen bonds. The isoindoline-1,3-dione moiety can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Structural Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Chain Length : The target compound’s propyl linker balances reactivity and steric accessibility compared to shorter (methyl) or longer (butyl) chains .

- Functional Groups : The epoxide’s electrophilicity contrasts with the nucleophilic -OH group in CAS 883-44-3 or the hydrogen-bonding capability of the sulfinyl group in CAS 98184-57-7 .

Physical and Spectral Properties

- Crystallinity: The target compound’s epoxide may influence packing efficiency. For example, 2-(3-oxo-3-phenylpropyl)-isoindoline-1,3-dione () crystallizes in a monoclinic system (P21/c), whereas epoxide-containing analogs may exhibit distinct lattice parameters due to steric and electronic effects .

- NMR Data :

- Target Compound : Epoxide protons resonate at δ ~3.1–3.8 ppm (axial and equatorial), distinct from the hydroxyl proton (δ ~1.5–2.5 ppm in CAS 883-44-3) or sulfinyl protons (δ ~2.7–3.0 ppm in CAS 98184-57-7) .

- 13C NMR : The epoxide carbons (C-O) appear at δ ~45–55 ppm, contrasting with ketone carbonyls (δ ~200 ppm in CAS 3416-57-7) .

Biological Activity

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, also known as an epoxide derivative of isoindoline, has garnered attention for its potential biological activities. This compound belongs to a class of isoindoline derivatives that exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxirane ring, which is known for its reactivity and ability to form covalent bonds with biological macromolecules.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives similar to this compound displayed antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it inhibits COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs like ibuprofen. For instance, the IC50 values were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 45 |

| COX-2 | 50 |

This suggests that the compound may serve as a potential lead in the development of new anti-inflammatory agents .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective cytotoxicity. For example, it demonstrated lower IC50 values against human breast cancer cells (MCF-7) compared to normal human fibroblasts, indicating a potential therapeutic window.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| Normal Fibroblasts | >100 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. Molecular docking studies have shown that it binds effectively to COX enzymes and potentially alters their conformation, leading to reduced inflammation . Additionally, the epoxide group may facilitate interactions with nucleophiles in biological systems, contributing to its antimicrobial effects.

Case Studies

A recent study explored the therapeutic potential of this compound in a murine model of inflammation. Mice treated with this compound exhibited significantly reduced paw edema compared to controls. This study highlights the compound's potential as an anti-inflammatory agent in vivo.

Q & A

Basic Synthesis: How is 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione synthesized, and what are the critical reaction parameters?

Answer:

The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, N-(3-bromopropyl)phthalimide reacts with amines (e.g., piperidine) in dichloromethane under reflux for 30 hours, followed by solvent removal and silica gel column chromatography for purification . Key parameters include stoichiometric control of the amine (1 eq.), use of triethylamine (TEA) as a base (2.4 eq.), and reaction temperature (reflux conditions). Yields vary depending on the nucleophile (e.g., 26–37% for anti-Alzheimer derivatives) .

Advanced Derivative Synthesis: What enantioselective strategies enable the synthesis of chiral derivatives for biological studies?

Answer:

Chiral derivatives are synthesized using asymmetric catalysis or chiral auxiliaries. For instance, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: 88150-75-8) is prepared via kinetic resolution or enzymatic catalysis to achieve enantiomeric excess. Epoxide ring-opening with enantiopure amines (e.g., (2-methoxyphenyl)methanamine) in n-propanol under pyridine catalysis yields derivatives with defined stereochemistry, critical for targeting enzymes like acetylcholinesterase in Alzheimer’s research .

Mechanistic Studies: How does the epoxide moiety influence reactivity in nucleophilic additions?

Answer:

The epoxide ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols). For example, in anti-Alzheimer agents, the epoxide’s electrophilic carbons react with primary amines to form β-amino alcohol derivatives. Steric and electronic factors dictate regiochemistry: nucleophiles preferentially attack the less hindered carbon, confirmed by NMR analysis of coupling constants and NOE correlations . Competing pathways (e.g., acid-catalyzed vs. base-mediated) must be optimized to minimize byproducts .

Biological Evaluation: What in vitro assays are used to assess bioactivity of its derivatives?

Answer:

Derivatives are screened using enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) and cell viability assays (e.g., SH-SY5Y neuronal cells). For example, compound 5 (2-(2-hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione) showed IC₅₀ values of 1.2 µM against acetylcholinesterase, validated via Ellman’s method . Structure-activity relationships (SAR) are established by varying substituents on the aromatic amine .

Structural Characterization: Which spectroscopic techniques confirm the compound’s structure?

Answer:

1H/13C NMR and X-ray crystallography are pivotal. For example, 1H NMR of derivatives reveals β-amino alcohol protons as doublets (δ 3.5–4.2 ppm, J = 5–7 Hz), while epoxide protons appear as AB systems (δ 3.2–3.8 ppm). X-ray data for 2-(3-bromopropyl)isoindoline-1,3-dione confirms bond lengths (C-Br: 1.93 Å) and crystal packing . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C14H16N2O2 for cyclopropyl derivatives) .

Drug Design Applications: How is this compound utilized in developing anti-Alzheimer agents?

Answer:

The compound serves as a multifunctional scaffold targeting amyloid-β aggregation and cholinesterase inhibition. Derivatives are designed by introducing aromatic amines (e.g., 4-methoxybenzylamine) to enhance blood-brain barrier permeability. In vitro, compound 7 (36.6% yield) reduced amyloid fibril formation by 60% at 10 µM, assessed via thioflavin-T fluorescence . Molecular docking studies guide optimization of hydrogen bonding with active-site residues .

Data Contradictions: How can yield discrepancies in derivative synthesis be resolved?

Answer:

Yield variations (e.g., 26–37% in anti-Alzheimer derivatives vs. 91.9% in PROTAC intermediates ) arise from differences in nucleophile reactivity and purification methods. Researchers should:

- Optimize solvent polarity (e.g., n-propanol vs. CH2Cl2) to improve solubility.

- Use HPLC purification for polar byproducts (e.g., unreacted amines).

- Monitor reaction progress via TLC to terminate at maximum conversion.

Advanced Applications: What role does this compound play in PROTAC development?

Answer:

It acts as a linker in proteolysis-targeting chimeras (PROTACs) due to its epoxide’s bioconjugation capability. For example, 2-(3-methylisothiazol-5-yl)isoindoline-1,3-dione (91.94% purity) connects E3 ligase ligands to target proteins, enabling ubiquitination and degradation. Challenges include balancing hydrophilicity (cLogP ~2.5) and metabolic stability of the epoxide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.